α2B-Adrenoceptor Affinity: Xylometazoline vs. Oxymetazoline Direct Binding Comparison
In direct radioligand competition studies conducted in transfected HEK293 cells expressing human α-adrenoceptor subtypes, xylometazoline demonstrates substantially different subtype selectivity compared to oxymetazoline. Specifically, at the α2B-adrenoceptor—the subtype most abundantly expressed in human nasal mucosa at the mRNA level—xylometazoline exhibits higher affinity than oxymetazoline [1]. In functional assays, xylometazoline increases intracellular calcium in HEK293 cells transfected with human α2B-ARs with an EC50 of 99 µM, whereas no such response is observed at other α-AR subtypes .
| Evidence Dimension | α2B-Adrenoceptor binding affinity (Ki) and functional potency |
|---|---|
| Target Compound Data | Higher α2B affinity than oxymetazoline; functional EC50 = 99 µM at α2B-AR (calcium mobilization assay in HEK293 cells) |
| Comparator Or Baseline | Oxymetazoline: Lower α2B affinity than xylometazoline; functional α2B response data not reported in same study |
| Quantified Difference | Rank order difference in α2B affinity (xylometazoline > oxymetazoline); functional selectivity documented for xylometazoline at α2B-AR only |
| Conditions | Radioligand competition binding in HEK293 cells expressing recombinant human α-adrenoceptor subtypes; functional intracellular calcium assay in transfected HEK293 cells |
Why This Matters
Differential α2B-adrenoceptor engagement may translate to distinct vasoconstrictive profiles in nasal mucosa, informing compound selection for experimental pharmacology studies where α2B-mediated effects are of specific interest.
- [1] Haenisch B, Walstab J, Herberhold S, Bootz F, Tschaikin M, Ramseger R, Bönisch H. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundam Clin Pharmacol. 2010 Dec;24(6):729-39. doi: 10.1111/j.1472-8206.2009.00805.x. PMID: 20030735. View Source
